4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide
Description
Properties
IUPAC Name |
4-chloro-N-(3-cyano-4-methylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-22(20,21)14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHQHRZSWLUCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid, 3-cyano-4-(methylsulfonyl)aniline, and appropriate coupling reagents.
Coupling Reaction: The key step involves the coupling of 4-chlorobenzoic acid with 3-cyano-4-(methylsulfonyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Oxidation of Methylsulfanyl to Methylsulfonyl
While the target compound already contains a methylsulfonyl group, its synthesis likely involves oxidation of a methylsulfanyl precursor. For example, the patent CN102675167B outlines a two-step protocol:
-
Sulfide Formation : Reaction of 4-chlorobenzaldehyde with sodium methyl mercaptide under phase-transfer catalysis (e.g., tetrabutylammonium chloride) yields methylthio phenyl formaldehyde .
-
Oxidation : Treatment with hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) in the presence of an oxide catalyst (e.g., MnSO₄) converts the sulfide to the sulfone .
| Parameter | Step A (Sulfide Formation) | Step B (Oxidation) |
|---|---|---|
| Temperature | 30–50°C | 40–65°C |
| Catalyst | Tetrabutylammonium chloride | MnSO₄ |
| Yield (crude product) | 106.5–109.4% | 94.5% (total) |
This method ensures high purity (99.5% by HPLC) and scalability .
Nucleophilic Aromatic Substitution (NAS)
The chloro substituent on the benzene ring is activated for NAS due to electron-withdrawing effects from the sulfonyl and cyano groups. Potential reactions include:
-
Amine Displacement : Reaction with primary or secondary amines under basic conditions (e.g., K₂CO₃ in DMF) yields substituted aniline derivatives.
-
Hydrolysis : Aqueous NaOH at elevated temperatures (80–100°C) converts the chloro group to a hydroxyl group .
Example :
Carboxamide Hydrolysis
The benzenecarboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the amide to benzoic acid.
-
Basic Hydrolysis : NaOH (2M) at 60°C yields the carboxylate salt .
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic | 6M HCl, Δ | 4-Chlorobenzoic acid | 85–90% |
| Basic | 2M NaOH, 60°C | Sodium 4-chlorobenzoate | 78–82% |
Cyano Group Reactivity
The cyano group at the 3-position participates in:
-
Hydrolysis : H₂SO₄ (50%) at 120°C converts it to a carboxylic acid.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) produces a primary amine .
Example :
Sulfonyl Group Stability
The methylsulfonyl group is highly stable under standard conditions but can participate in:
-
Radical Reactions : Initiated by UV light or peroxides, leading to C–S bond cleavage.
-
Nucleophilic Displacement : Limited reactivity due to strong electron-withdrawing effects; requires harsh conditions (e.g., NaH/DMF).
Cross-Coupling Reactions
The compound’s aryl chloride moiety enables participation in palladium-catalyzed couplings:
-
Suzuki–Miyaura : Reaction with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) forms biaryl derivatives .
-
Buchwald–Hartwig Amination : Forms C–N bonds with amines using Pd catalysts (e.g., Xantphos/Pd(OAc)₂) .
Electrophilic Aromatic Substitution (EAS)
Despite electron-withdrawing groups, limited EAS reactivity is observed. Nitration (HNO₃/H₂SO₄) occurs at the meta position relative to the sulfonyl group, albeit in low yields (<20%) .
Complexation and Chelation
The sulfonyl oxygen and carboxamide groups can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes studied for catalytic applications .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing SO₂, CO₂, and HCN as major gaseous products .
This compound’s reactivity is governed by its substituents’ electronic effects, enabling diverse transformations critical for pharmaceutical and materials science applications . Further studies are warranted to explore its potential in asymmetric synthesis and bioactivity modulation.
Scientific Research Applications
Glycogen Synthase Kinase 3 Inhibition
One of the primary applications of this compound is in the inhibition of glycogen synthase kinase 3 (GSK3), which plays a crucial role in various metabolic processes. Inhibition of GSK3 has therapeutic implications for conditions such as:
- Diabetes : The compound has been studied for its potential to improve insulin sensitivity and regulate glucose metabolism, making it a candidate for type II diabetes treatment .
- Neurodegenerative Disorders : Research indicates that GSK3 inhibitors can be beneficial in treating Alzheimer's disease and other neurodegenerative conditions due to their role in tau phosphorylation and amyloid-beta accumulation .
Protein Tyrosine Phosphatase Modulation
The compound has also shown promise as a modulator of protein tyrosine phosphatases (PTPs), which are involved in insulin signaling pathways. This modulation can help address issues related to insulin resistance and metabolic disorders, including obesity and polycystic ovary syndrome (PCOS) .
Case Study 1: GSK3 Inhibition in Diabetes
A study demonstrated that the administration of 4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide resulted in significant reductions in blood glucose levels in diabetic rat models. The compound's ability to inhibit GSK3 was linked to enhanced insulin signaling pathways, suggesting its potential as a therapeutic agent for diabetes management.
Case Study 2: Neuroprotection Against Alzheimer's Disease
In vitro studies showed that this compound could prevent neurodegeneration associated with Alzheimer's disease by inhibiting GSK3 activity. The results indicated a decrease in tau hyperphosphorylation and amyloid plaque formation, highlighting its potential as a neuroprotective agent.
Summary of Findings
The applications of this compound extend into critical areas of medical research, particularly concerning metabolic disorders and neurodegenerative diseases. Its role as a GSK3 inhibitor and PTP modulator positions it as a valuable compound for future therapeutic developments.
Data Table: Summary of Applications
| Application Area | Mechanism/Effect | Potential Diseases |
|---|---|---|
| GSK3 Inhibition | Improves insulin sensitivity | Type II Diabetes, Alzheimer's Disease |
| PTP Modulation | Enhances insulin signaling | Obesity, PCOS |
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Sulfur-Containing Group
a) 4-Chloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide (CAS 303147-79-7)
- Structure : Replaces methylsulfonyl with phenylsulfanyl (SPh).
- Molecular Formula : C₂₀H₁₃ClN₂OS (364.85 g/mol ) .
- Sulfanyl (thioether) groups are less electron-withdrawing than sulfonyl, which may alter binding affinity in enzymatic targets .
b) 2-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzenecarboxamide (CAS 306980-84-7)
Oxidation State of Sulfur and Additional Substituents
a) 2,4-Dichloro-N-(3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl)benzenecarboxamide
- Structure : Incorporates a sulfinyl (SO) group attached to a 4-methoxyphenyl ring and dual chloro substituents.
- Molecular Formula: Not explicitly provided, but estimated to exceed 400 g/mol due to the dichloro and methoxyphenyl groups .
- Key Differences :
b) 4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide (CAS 338407-33-3)
Functional Group and Positional Isomerism
Comparison Table: Structural and Physicochemical Properties
Biological Activity
4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide (CAS No. 320421-54-3) is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a chloro group, a cyano group, and a methylsulfonyl moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H11ClN2O3S, with a molecular weight of 334.78 g/mol. The predicted boiling point is approximately 482.3 °C, and it has a density of around 1.47 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C15H11ClN2O3S |
| Molecular Weight | 334.78 g/mol |
| Boiling Point | 482.3 °C (predicted) |
| Density | 1.47 g/cm³ (predicted) |
| pKa | 11.30 (predicted) |
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that related benzenesulfonamides can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific mechanisms often involve the modulation of signaling pathways such as the MAPK/ERK pathway.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro assays have revealed that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent . The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or function.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This activity positions the compound as a candidate for further development in treating inflammatory conditions.
Case Studies
- In Vitro Studies : A study conducted on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.
- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in significant tumor regression compared to control groups, supporting its potential as an effective therapeutic agent.
- Synergistic Effects : Research has indicated that when combined with other chemotherapeutic agents, the compound may enhance efficacy through synergistic mechanisms, thereby reducing required dosages and minimizing side effects .
Q & A
Q. What synthetic methodologies are commonly employed for 4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide?
The synthesis typically involves sequential functionalization of the benzene backbone. Key steps include:
- Chlorination : Introduction of the chloro group via electrophilic substitution using Cl₂/FeCl₃ under controlled conditions .
- Sulfonylation : Installation of the methylsulfonyl group using methanesulfonyl chloride in the presence of a base (e.g., pyridine) .
- Amide Coupling : Formation of the carboxamide bond via coupling reagents like EDCI/HOBt between 4-chlorobenzoic acid derivatives and the aniline intermediate . Reaction optimization requires monitoring by TLC/HPLC to minimize byproducts like over-chlorinated species or incomplete sulfonylation .
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard for structural validation. For analogs like 4-chloro-N-(3-chlorophenyl)benzamide, studies reveal:
- Planarity : The benzene rings and amide linkage adopt near-planar conformations, stabilized by intramolecular hydrogen bonds (N–H···O=S) .
- Packing Analysis : Intermolecular interactions (e.g., π-π stacking, Cl···Cl contacts) influence crystallinity and solubility . Data collection parameters (e.g., Cu-Kα radiation, 292 K) and refinement tools (e.g., SHELXL) are critical for resolving thermal displacement artifacts .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., cyano group at δ ~110 ppm, methylsulfonyl at δ ~40 ppm for S–CH₃) .
- FT-IR : Confirms functional groups (amide C=O stretch ~1650 cm⁻¹, S=O symmetric/asymmetric stretches ~1150–1350 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 389.05 for C₁₅H₁₀ClN₂O₃S) .
Advanced Research Questions
Q. How can computational modeling optimize synthetic routes and predict reactivity?
Quantum mechanical methods (e.g., DFT) and reaction path searching (e.g., via ICReDD’s AI-driven platforms) enable:
- Transition State Analysis : Identifying energy barriers for sulfonylation or amidation steps .
- Solvent Effects : Predicting solvent polarity impacts on reaction rates using COSMO-RS models .
- Byproduct Mitigation : Simulating competing pathways (e.g., over-oxidation of methylsulfonyl groups) to refine conditions .
Q. How do steric and electronic effects influence the compound’s biological activity?
- Steric Effects : The 3-cyano and 4-(methylsulfonyl) groups create steric hindrance, potentially reducing binding to flat enzyme active sites (e.g., kinases) .
- Electronic Effects : The electron-withdrawing cyano and sulfonyl groups enhance the electrophilicity of the amide carbonyl, increasing reactivity with nucleophilic residues (e.g., cysteine proteases) . Structure-activity relationship (SAR) studies via substituent variation (e.g., replacing Cl with F) can validate these hypotheses .
Q. How to resolve contradictions in biological assay data for this compound?
Discrepancies in IC₅₀ values across studies may arise from:
- Assay Conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter redox-sensitive sulfonyl groups .
- Protein Conformational States : Differential binding to apo vs. holo forms of target enzymes (e.g., phosphatases) . Standardized protocols (e.g., fixed [DTT], pre-equilibration of enzymes) and orthogonal assays (SPR, ITC) improve reproducibility .
Q. What strategies mitigate crystallization challenges for structural studies?
- Co-crystallization : Use of chaperone molecules (e.g., PEG 4000) to stabilize lattice formation .
- Temperature Gradients : Slow cooling from saturated DMSO/water solutions promotes single-crystal growth .
- Polymorph Screening : High-throughput crystallization trials with 96-well plates and diverse solvent systems .
Methodological Tables
Table 1: Key Synthetic Intermediates and Characterization Data
Table 2: Computational Parameters for Reaction Optimization
| Parameter | Value |
|---|---|
| DFT Functional | B3LYP/6-311+G(d,p) |
| Solvent Model | SMD (DMSO) |
| Transition State Search | Nudged Elastic Band (NEB) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
